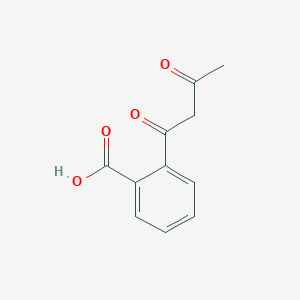

Benzoic acid, 2-(1,3-dioxobutyl)-

Description

Structure

3D Structure

Properties

CAS No. |

50454-26-7 |

|---|---|

Molecular Formula |

C11H10O4 |

Molecular Weight |

206.19 g/mol |

IUPAC Name |

2-(3-oxobutanoyl)benzoic acid |

InChI |

InChI=1S/C11H10O4/c1-7(12)6-10(13)8-4-2-3-5-9(8)11(14)15/h2-5H,6H2,1H3,(H,14,15) |

InChI Key |

BKBTWHBKJAQJIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Benzoic Acid, 2-(1,3-dioxobutyl)-

Traditional synthetic approaches to 2-acylbenzoic acids, including Benzoic acid, 2-(1,3-dioxobutyl)-, rely on well-established organic reactions. These methods are often characterized by their reliability and scalability, forming the foundation of industrial production.

The synthesis of 2-acylbenzoic acids typically involves the selection of appropriate precursors that can be strategically coupled to form the desired product. For Benzoic acid, 2-(1,3-dioxobutyl)-, a logical retrosynthetic analysis would suggest precursors such as a benzoic acid derivative with a reactive group at the 2-position and a 1,3-dicarbonyl compound.

Strategic coupling reactions are central to the formation of the carbon-carbon bond between the benzoic acid moiety and the 1,3-dioxobutyl group. While specific examples for the title compound are not extensively documented, analogous transformations for other 2-acylbenzoic acids often employ Friedel-Crafts acylation or related reactions. These reactions typically utilize a Lewis acid catalyst to promote the electrophilic substitution of an activated benzoic acid derivative with an appropriate acylating agent.

The optimization of reaction conditions is a critical step in maximizing the yield and selectivity of the synthesis of Benzoic acid, 2-(1,3-dioxobutyl)-. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the nature and amount of catalyst.

For instance, in the synthesis of related benzoic acid derivatives, the choice of solvent can significantly influence the reaction outcome. Similarly, the concentration of reactants and the type of catalyst can affect the rate of reaction and the formation of byproducts. Careful control of these parameters is essential for achieving a high-purity product in a cost-effective manner.

The following table provides a general overview of parameters that are typically optimized in the synthesis of benzoic acid derivatives:

| Parameter | General Consideration | Potential Impact on Synthesis |

| Temperature | Varies depending on the reaction; some require cooling while others need heating. | Affects reaction rate and selectivity; higher temperatures may lead to side reactions. |

| Reaction Time | Monitored to ensure complete conversion of starting materials. | Insufficient time leads to low yield; excessive time can result in product degradation. |

| Solvent | Should be inert and able to dissolve reactants. | Can influence reaction mechanism and product solubility. |

| Catalyst | Type and loading are crucial for efficiency. | Affects reaction rate and can influence stereoselectivity in chiral syntheses. |

The industrial production of benzoic acid and its derivatives often employs continuous flow processes to ensure efficiency and consistency. snowhitechem.comqsstudy.com The liquid-phase air oxidation of toluene (B28343) is a common method for the large-scale synthesis of benzoic acid itself. snowhitechem.com This process is typically carried out in the presence of a cobalt catalyst at elevated temperatures and pressures. snowhitechem.com

For derivatives like Benzoic acid, 2-(1,3-dioxobutyl)-, large-scale synthesis would likely adapt established methods for 2-acylbenzoic acids. This could involve the use of readily available and cost-effective starting materials and reagents. Process optimization to minimize waste, reduce energy consumption, and ensure operator safety are paramount in an industrial setting. The purification of the final product, often through recrystallization or distillation, is a crucial step to meet the required quality standards for various applications. google.com

A scalable synthesis protocol for related 2-(2-formylalkyl)arenecarboxylic acid derivatives has been developed, which proceeds with high regioselectivity and chemoselectivity. nih.gov This method is notable for its scalability and the ease of product isolation via a simple acid-base extraction, avoiding the need for chromatography. nih.gov Such approaches are highly desirable for industrial applications.

Exploration of Novel Synthetic Approaches for Benzoic Acid, 2-(1,3-dioxobutyl)-

Recent advances in organic synthesis have led to the development of novel methods that offer advantages over traditional approaches, such as milder reaction conditions, higher efficiency, and improved sustainability.

Modern catalytic systems, particularly those based on transition metals like nickel, have emerged as powerful tools for the synthesis of carboxylic acids. Nickel-catalyzed carboxylation reactions using carbon dioxide as a C1 source are of particular interest due to their potential for sustainability. researchgate.netorganic-chemistry.org These reactions can convert aryl halides and other precursors into the corresponding carboxylic acids under mild conditions. organic-chemistry.org

For the synthesis of Benzoic acid, 2-(1,3-dioxobutyl)-, a novel approach could involve the nickel-catalyzed carboxylation of a suitably substituted precursor. This method offers the potential for high functional group tolerance and can be more environmentally friendly than traditional methods that use stoichiometric amounts of harsh reagents. Research has demonstrated the successful nickel-catalyzed carboxylation of a variety of aryl and vinyl chlorides, highlighting the broad applicability of this methodology. organic-chemistry.org

The following table summarizes key features of nickel-catalyzed carboxylation for the synthesis of benzoic acid derivatives:

| Feature | Description |

| Catalyst | Typically a nickel complex, such as NiCl₂(PPh₃)₂. organic-chemistry.org |

| Carbon Source | Carbon dioxide (CO₂), a readily available and non-toxic C1 building block. researchgate.netorganic-chemistry.org |

| Reducing Agent | Often required to facilitate the catalytic cycle, with manganese powder being a common choice. organic-chemistry.org |

| Reaction Conditions | Generally mild, often at room temperature and atmospheric pressure of CO₂. organic-chemistry.org |

| Advantages | High yields, good functional group tolerance, and a more sustainable approach. organic-chemistry.org |

Microwave-assisted synthesis has gained significant attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprdjournal.comajrconline.orgrasayanjournal.co.inijsdr.orgresearchgate.net This technique has been successfully applied to the synthesis of benzoic acid and its derivatives. ijprdjournal.comajrconline.org

In the context of preparing Benzoic acid, 2-(1,3-dioxobutyl)-, a microwave-assisted approach could potentially streamline the synthesis. The rapid and uniform heating provided by microwaves can enhance the efficiency of the coupling reaction between the benzoic acid precursor and the 1,3-dicarbonyl moiety. ijprdjournal.com This can be particularly advantageous for reactions that are sluggish under conventional heating.

Studies on the microwave-assisted synthesis of benzoic acid from benzanilide (B160483) have shown a significant reduction in reaction time and an increase in product purity. ijprdjournal.com The use of microwave irradiation allows for precise temperature control, which can minimize the formation of unwanted byproducts. ijprdjournal.com

The table below compares conventional and microwave-assisted synthesis for the preparation of benzoic acid:

| Parameter | Conventional Method | Microwave-Assisted Method |

| Heating | Oil bath or heating mantle | Microwave irradiation |

| Reaction Time | Often several hours | Typically a few minutes ajrconline.org |

| Energy Consumption | Higher | Lower |

| Yield | Variable | Often higher ijprdjournal.com |

| Purity | May require extensive purification | Often results in a cleaner product ijprdjournal.com |

Flow Chemistry Methodologies for Efficient Production

The application of continuous flow chemistry offers a promising avenue for the efficient and scalable production of "Benzoic acid, 2-(1,3-dioxobutyl)-" and its derivatives. This modern synthetic approach provides several advantages over traditional batch processes, including enhanced heat and mass transfer, precise temperature control, and improved safety and scalability. The use of packed-bed reactors with heterogeneous catalysts is particularly beneficial as it simplifies catalyst separation and product purification. nih.gov

For instance, the continuous flow synthesis of 2,2′-diselenobis(benzoic acid) has been successfully demonstrated using water as a solvent, achieving excellent yields in a very short reaction time. rsc.org This highlights the potential for developing environmentally benign and efficient processes. Similarly, continuous flow methodologies have been effectively employed for acylation reactions, such as the acylation of 1,3-benzodioxole (B145889) using a recyclable heterogeneous catalyst, which demonstrated high conversion rates and selectivity over extended periods. nih.gov These examples underscore the feasibility of adapting flow chemistry for the production of complex benzoic acid derivatives.

The synthesis of 1,2,3-triazoles, another important class of heterocyclic compounds, has also been achieved with high efficiency and functional group tolerance using a copper-on-charcoal catalyst in a continuous flow system. nih.gov This robust protocol allows for the synthesis of a diverse range of substituted triazoles, including the antiepileptic agent rufinamide, in high yields. nih.gov The principles from these successful applications of flow chemistry can be extrapolated to design an efficient and economical continuous process for "Benzoic acid, 2-(1,3-dioxobutyl)-".

Derivatization Strategies Involving the 1,3-Dioxobutyl Moiety

The 1,3-dioxobutyl moiety of "Benzoic acid, 2-(1,3-dioxobutyl)-" presents a versatile platform for a variety of chemical transformations, owing to the presence of an active methylene (B1212753) group and two reactive carbonyl functionalities.

Condensation Reactions Facilitated by the Active Methylene and Carbonyls

The active methylene group, situated between the two carbonyls, is particularly susceptible to deprotonation, forming a stabilized enolate that can participate in various condensation reactions. Knoevenagel condensations, for example, represent a convenient route to synthesize a wide array of biologically active compounds. nih.gov These reactions can be catalyzed by bases like piperidine (B6355638) or carried out in different media, including acetic anhydride (B1165640) or even under microwave irradiation to enhance reaction rates and yields. nih.gov

The carbonyl groups themselves can also undergo condensation reactions. For instance, condensation with 2-methylbenzothiazole (B86508) or 2-methylbenzimidazole (B154957) derivatives can lead to the formation of benzothiazolium salts. nih.gov The reaction conditions, such as temperature, can be tuned to favor different products. nih.gov

Table 1: Examples of Condensation Reactions

| Reactant | Reagent/Conditions | Product Type | Reference |

|---|---|---|---|

| 3-Formylchromone | Ethyl acetoacetate, piperidine, ethanol | Diethyl 5-(2-hydroxybenzoyl)-2-methylisophtalate | nih.gov |

| 3-Formylchromone | 1,3-Indandione, acetic acid, piperidine | Fused heterocyclic system | nih.gov |

Acylation Processes at Reactive Sites

Acylation reactions can be directed to the reactive sites within the 1,3-dioxobutyl moiety. The active methylene group, upon deprotonation, can be acylated to introduce a third carbonyl group, leading to more complex structures. Furthermore, Friedel-Crafts acylation reactions on the aromatic ring can be performed, although the presence of the deactivating carboxylic acid and dicarbonyl groups needs to be considered. nih.gov The use of heterogeneous acid catalysts in flow systems can offer a sustainable and efficient approach for such acylations. nih.gov

Nucleophilic Addition Reactions to the Ketone Functionalities

The two ketone functionalities within the 1,3-dioxobutyl group are electrophilic centers that readily undergo nucleophilic addition reactions. pressbooks.publibretexts.orgmasterorganicchemistry.com This is a fundamental reaction of carbonyl compounds where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.publibretexts.orgmasterorganicchemistry.com This intermediate can then be protonated to yield an alcohol. pressbooks.publibretexts.org

The reactivity of the ketones can be influenced by steric and electronic factors. Generally, aldehydes are more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. pressbooks.publibretexts.org The addition of nucleophiles can be either reversible or irreversible, depending on the basicity of the nucleophile. masterorganicchemistry.com Strong nucleophiles like Grignard reagents or hydride donors lead to irreversible additions. masterorganicchemistry.comyoutube.com

Table 2: General Nucleophilic Addition to Ketones

| Nucleophile Type | Product | Reversibility | Reference |

|---|---|---|---|

| Negatively charged (:Nu⁻) | Alcohol (after protonation) | Varies | pressbooks.publibretexts.org |

| Neutral (:Nu-H) | Alcohol or C=Nu double bond | Varies | pressbooks.publibretexts.org |

| Grignard Reagents (R-MgX) | Tertiary Alcohol | Irreversible | youtube.com |

Enolization and Tautomerization Studies

"Benzoic acid, 2-(1,3-dioxobutyl)-" can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a fundamental concept in organic chemistry. youtube.comkhanacademy.orgmasterorganicchemistry.com The equilibrium between the keto and enol forms can be catalyzed by either acid or base. youtube.comkhanacademy.orgyoutube.com

Under basic conditions, the process is initiated by the deprotonation of an alpha-carbon to form an enolate ion, which is then protonated on the oxygen atom. youtube.comyoutube.com In an acidic medium, the carbonyl oxygen is first protonated, followed by deprotonation at the alpha-carbon to form the enol. youtube.comyoutube.com

The stability of the enol form is influenced by several factors, including conjugation, intramolecular hydrogen bonding, and aromaticity. youtube.commasterorganicchemistry.com For 1,3-dicarbonyl compounds, the enol form is significantly stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, which can lead to a higher percentage of the enol tautomer at equilibrium compared to simple ketones. youtube.comlibretexts.org

Aromatic Ring Functionalization and Regioselectivity

The benzene (B151609) ring of "Benzoic acid, 2-(1,3-dioxobutyl)-" is substituted with two deactivating groups: the carboxylic acid and the 1,3-dioxobutyl group. Both are meta-directing for electrophilic aromatic substitution reactions. Therefore, introducing further substituents onto the aromatic ring via electrophilic attack would be expected to occur at the positions meta to both existing groups.

However, modern synthetic methods offer alternative strategies for functionalization with different regioselectivity. For example, directed ortho-metalation can be employed, where a directing group facilitates the deprotonation of the adjacent ortho position, followed by quenching with an electrophile. The nature of the directing group and the base used can influence the regioselectivity. rsc.org

Directed Ortho-Metalation (DOM) Strategies for Directed Substitution

Directed Ortho-Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In this process, a directed metalation group (DMG) complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org The carboxylate group, formed by the initial deprotonation of the benzoic acid, can serve as a DMG. For Benzoic acid, 2-(1,3-dioxobutyl)-, the position ortho to the carboxylate is C6.

Treatment with a strong, hindered base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures can selectively deprotonate the C6 position. organic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new substituents with high regioselectivity. organic-chemistry.org This approach bypasses the typical regioselectivity patterns of electrophilic aromatic substitution.

Table 1: Examples of Electrophiles for DOM of 2-(1,3-dioxobutyl)benzoic acid

| Electrophile | Reagent Example | Introduced Group | Product Type |

| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) | 6-Methyl derivative |

| Aldehyde/Ketone | Benzaldehyde (C₆H₅CHO) | Hydroxybenzyl (-CH(OH)C₆H₅) | 6-(Hydroxybenzyl) derivative |

| Carbon Dioxide | CO₂ (gas) | Carboxyl (-COOH) | Phthalic acid derivative |

| Halogen Source | Iodine (I₂) | Iodo (-I) | 6-Iodo derivative |

| Silyl Halide | Trimethylsilyl chloride ((CH₃)₃SiCl) | Trimethylsilyl (-(CH₃)₃Si) | 6-Silyl derivative |

| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) | 6-(Methylthio) derivative |

This table presents potential transformations based on established DOM chemistry.

Electrophilic Aromatic Substitution Patterns on the Benzoic Acid Scaffold

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. pitt.edu In the case of Benzoic acid, 2-(1,3-dioxobutyl)-, the ring is substituted with two electron-withdrawing groups: the carboxylic acid (-COOH) and the 2-(1,3-dioxobutyl)- group (an acyl-type substituent).

Both the carboxylic acid and the acyl group are deactivating, making the aromatic ring less reactive towards electrophiles than benzene itself. Both groups are also meta-directors. The carboxylic acid at C1 directs incoming electrophiles to positions C3 and C5. The acyl group at C2 directs incoming electrophiles to positions C4 and C6.

Given this, electrophilic attack is most likely to occur at positions C4 and C5, as these positions are meta to one of the deactivating groups and not sterically hindered by the adjacent substituent. Position C3 is sterically hindered, and position C6 is ortho to the carboxylic acid, a disfavored position. Therefore, a mixture of 4- and 5-substituted isomers is the expected outcome for many SEAr reactions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 4-Nitro and 5-Nitro derivatives |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 4-Bromo and 5-Bromo derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 4-Sulfonic acid and 5-Sulfonic acid derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Reaction is highly unlikely due to the strongly deactivated ring |

Cross-Coupling Reactions at Ortho Positions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. To functionalize the C6 position of Benzoic acid, 2-(1,3-dioxobutyl)- via cross-coupling, a precursor bearing a leaving group (e.g., a halide) at that position is required.

One strategy involves the DOM protocol described in section 2.4.1 to introduce an iodine atom at the C6 position. The resulting 6-iodo derivative can then participate in various cross-coupling reactions. For instance, a Suzuki-Miyaura coupling can be used to form a new C-C bond with an organoboron reagent. unito.it Another approach is the decarboxylative cross-coupling, where the carboxylic acid itself is replaced, though this is a distinct transformation from substitution at the ortho position. nih.gov

Table 3: Potential Cross-Coupling Reactions at the C6-Position

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl) |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (Alkenyl) |

This table assumes prior conversion of the C6-H to C6-I via DOM and iodination.

Functional Group Interconversions on the Carboxylic Acid Moiety

The carboxylic acid group is a hub for numerous functional group interconversions (FGIs), allowing for the synthesis of a wide range of derivatives. imperial.ac.uk When performing these transformations on Benzoic acid, 2-(1,3-dioxobutyl)-, chemoselectivity is a key consideration to avoid unintended reactions with the β-dicarbonyl moiety.

Reduction of the carboxylic acid to a primary alcohol can be achieved selectively. While a strong reducing agent like lithium aluminum hydride (LiAlH₄) would reduce both the carboxylic acid and the ketone groups, a milder reagent like borane (B79455) (BH₃) or its complexes (e.g., BH₃·THF) can selectively reduce the carboxylic acid. fiveable.me

Esterification is a common transformation, typically carried out under acidic conditions (Fischer esterification) with an alcohol. Alternatively, the carboxylate can be reacted with an alkyl halide. The formation of amides can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride, SOCl₂) or by using peptide coupling reagents (e.g., DCC, EDC) to react the acid directly with an amine.

Table 4: Functional Group Interconversions of the Carboxylic Acid

| Transformation | Reagents | Product Functional Group | Notes on Selectivity |

| Reduction to Alcohol | BH₃·THF | Primary Alcohol (-CH₂OH) | Selective for the carboxylic acid over the ketone groups. fiveable.me |

| Esterification | R'OH, H⁺ (cat.) | Ester (-COOR') | Standard Fischer esterification conditions are generally compatible. |

| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride (-COCl) | Creates a highly reactive intermediate for further reactions. |

| Amide Formation | 1. SOCl₂ 2. R'₂NH | Amide (-CONR'₂) | Two-step procedure via the acid chloride. |

| Amide Formation (Direct) | R'₂NH, DCC/EDC | Amide (-CONR'₂) | Direct coupling avoids the harshness of thionyl chloride. |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of "Benzoic acid, 2-(1,3-dioxobutyl)-". Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and understand the spatial relationships between different atoms within the molecule.

¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each proton and carbon atom in "Benzoic acid, 2-(1,3-dioxobutyl)-". The chemical shifts are influenced by the electronic environment, with different functional groups and structural arrangements leading to distinct resonance frequencies.

The ¹H NMR spectrum of "Benzoic acid, 2-(1,3-dioxobutyl)-" in deuterated chloroform (B151607) (CDCl₃) typically shows a complex pattern of signals. The protons of the aromatic ring appear in the region of 7.3 to 8.2 ppm. The methyl protons of the acetyl group are observed as a sharp singlet around 2.3 ppm. The methylene (B1212753) protons of the butyl group and the methine proton of the β-diketone moiety exhibit more complex splitting patterns and chemical shifts that are dependent on the specific conformation and solvent.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbons of the carboxylic acid and the diketone functionality resonating at the downfield end of the spectrum, typically between 165 and 205 ppm. The aromatic carbons show signals in the 128 to 140 ppm range. The aliphatic carbons of the butyl group and the methyl carbon of the acetyl group appear at the upfield end of the spectrum.

Table 1: ¹H NMR Chemical Shift Assignments for Benzoic acid, 2-(1,3-dioxobutyl)- in CDCl₃

| Proton | Chemical Shift (ppm) |

| Aromatic-H | 7.3 - 8.2 |

| CH (methine) | Varies |

| CH₂ (methylene) | Varies |

| CH₃ (methyl) | ~2.3 |

Table 2: ¹³C NMR Chemical Shift Assignments for Benzoic acid, 2-(1,3-dioxobutyl)- in CDCl₃

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | ~165-170 |

| C=O (Diketone) | ~190-205 |

| Aromatic-C | ~128-140 |

| Aliphatic-C | Varies |

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and spatial proximity of atoms in "Benzoic acid, 2-(1,3-dioxobutyl)-".

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. This is particularly useful for assigning the protons within the butyl group and for confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This technique is vital for determining the preferred conformation and stereochemistry of the molecule.

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of "Benzoic acid, 2-(1,3-dioxobutyl)-" in its crystalline form. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the orientation of the molecule with respect to the external magnetic field. This allows for the determination of internuclear distances and the elucidation of packing arrangements within the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines.

Variable-temperature (VT) NMR studies are employed to investigate the dynamic processes occurring in "Benzoic acid, 2-(1,3-dioxobutyl)-", such as conformational changes and proton exchange. By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes. For example, the rotation around single bonds, such as the C-C bond connecting the butyl group to the aromatic ring, may be slow on the NMR timescale at low temperatures, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, and these signals may coalesce into a single, averaged signal. These studies provide quantitative information about the energy barriers associated with these dynamic processes.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in "Benzoic acid, 2-(1,3-dioxobutyl)-" and for studying intermolecular interactions such as hydrogen bonding.

The FT-IR spectrum of "Benzoic acid, 2-(1,3-dioxobutyl)-" displays a series of absorption bands that are characteristic of its various functional groups.

The O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹, the broadening being a result of hydrogen bonding.

The C=O stretching vibrations of the carboxylic acid and the β-diketone moieties give rise to strong absorption bands in the region of 1650-1750 cm⁻¹. The exact position of these bands can be influenced by conjugation and hydrogen bonding.

The C-O stretching vibration of the carboxylic acid is observed around 1200-1300 cm⁻¹.

The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

The aliphatic C-H stretching vibrations of the butyl group are observed in the 2850-2960 cm⁻¹ range.

By analyzing the position and shape of these bands, particularly the O-H and C=O stretching bands, it is possible to gain insights into the nature and extent of intra- and intermolecular hydrogen bonding in both the solid and solution states.

Table 3: Characteristic FT-IR Absorption Bands for Benzoic acid, 2-(1,3-dioxobutyl)-

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700-1725 |

| β-Diketone | C=O stretch | ~1680-1710 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

| Alkyl Group | C-H stretch | ~2850-2960 |

| Carboxylic Acid | C-O stretch | ~1200-1300 |

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Detailed experimental Raman spectra for Benzoic acid, 2-(1,3-dioxobutyl)- are not extensively reported in publicly available literature. However, a theoretical analysis allows for the prediction of characteristic Raman bands. Key vibrational modes would be expected to arise from the distinct functional groups present in the molecule: the aromatic ring, the carboxylic acid, and the β-dicarbonyl moiety of the side chain.

Expected characteristic vibrations would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Carboxylic acid O-H stretching: A broad band expected in the 3300-2500 cm⁻¹ range.

Carbonyl (C=O) stretching: The molecule contains three carbonyl groups (one carboxylic and two ketonic). These would give rise to strong, distinct bands in the 1750-1650 cm⁻¹ region. The exact position would be sensitive to intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent carbonyl group of the side chain.

Aromatic C=C stretching: Multiple bands are expected between 1625-1400 cm⁻¹.

Ring breathing modes: A sharp, intense band characteristic of the benzene (B151609) ring, typically near 1000 cm⁻¹.

Without experimental data, a definitive assignment of Raman active modes for Benzoic acid, 2-(1,3-dioxobutyl)- remains theoretical.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of Benzoic acid, 2-(1,3-dioxobutyl)- through its fragmentation patterns.

High-Resolution Mass Spectrometry provides the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental formula. The chemical formula for Benzoic acid, 2-(1,3-dioxobutyl)- is C₁₁H₁₀O₄.

Using the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated.

Table 1: Theoretical Exact Mass Calculation for C₁₁H₁₀O₄

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total | | | 206.057910 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to 206.0579 would confirm the elemental composition of C₁₁H₁₀O₄.

The molecular ion ([M]⁺•) would be observed at m/z 206. Key fragmentation steps would likely involve:

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to an acylium ion. youtube.com

[C₁₁H₁₀O₄]⁺• → [C₁₁H₉O₃]⁺ + •OH (m/z 189)

Loss of a water molecule (H₂O): Often occurs via rearrangement, particularly with an ortho-substituent capable of hydrogen bonding.

[C₁₁H₁₀O₄]⁺• → [C₁₁H₈O₃]⁺• + H₂O (m/z 188)

Loss of a carboxyl group (•COOH): Decarboxylation is a characteristic fragmentation pathway. docbrown.info

[C₁₁H₁₀O₄]⁺• → [C₁₀H₉O₂]⁺ + •COOH (m/z 161)

Loss of an acetyl radical (•COCH₃): Cleavage of the side chain.

[C₁₁H₁₀O₄]⁺• → [C₉H₇O₃]⁺ + •COCH₃ (m/z 163)

Formation of the benzoyl cation: A very stable fragment in the mass spectra of many benzoic acid derivatives. youtube.com

This could form via more complex rearrangements, but a prominent peak at m/z 105 ([C₇H₅O]⁺) would be expected.

Table 2: Predicted Key Mass Spectral Fragments for Benzoic acid, 2-(1,3-dioxobutyl)-

| m/z | Proposed Ion | Formula | Notes |

|---|---|---|---|

| 206 | Molecular Ion | [C₁₁H₁₀O₄]⁺• | Parent ion |

| 189 | [M - OH]⁺ | [C₁₁H₉O₃]⁺ | Loss of hydroxyl radical |

| 188 | [M - H₂O]⁺• | [C₁₁H₈O₃]⁺• | Loss of water |

| 163 | [M - COCH₃]⁺ | [C₉H₇O₃]⁺ | Loss of acetyl radical |

| 161 | [M - COOH]⁺ | [C₁₀H₉O₂]⁺ | Loss of carboxyl group |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | Stable acylium ion youtube.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. As of now, a complete single-crystal X-ray structure determination for Benzoic acid, 2-(1,3-dioxobutyl)- has not been reported in the primary scientific literature. Studies on closely related molecules, such as 2-(acetoxymethyl)benzoic acid and 3-acetoxy-2-methylbenzoic acid, show that benzoic acid derivatives often form hydrogen-bonded dimers in the solid state. researchgate.netnih.gov

This data can only be obtained through experimental single-crystal X-ray diffraction analysis. Without experimental results, the crystal system, space group, and unit cell parameters for Benzoic acid, 2-(1,3-dioxobutyl)- remain unknown. For comparison, the related compound 2-(acetoxymethyl)benzoic acid crystallizes in the triclinic system with the space group P-1. researchgate.net

Table 3: Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Not Determined |

| Space Group | Not Determined |

| a (Å) | Not Determined |

| b (Å) | Not Determined |

| c (Å) | Not Determined |

| α (°) | Not Determined |

| β (°) | Not Determined |

| γ (°) | Not Determined |

| Volume (ų) | Not Determined |

Precise bond lengths, bond angles, and torsional angles are derived from the refined crystal structure. This information would be crucial for understanding the molecule's conformation, including the planarity of the benzene ring and the orientation of the carboxylic acid and β-dicarbonyl substituents. A key feature to analyze would be the torsional angle between the plane of the carboxylic acid group and the plane of the benzene ring, which is influenced by steric hindrance and potential intramolecular hydrogen bonding. In related structures, this angle can vary significantly. nih.gov

Table 4: Selected Bond Parameters (Hypothetical)

| Parameter | Type | Expected Value Range |

|---|---|---|

| C-C (aromatic) | Bond Length | ~1.39 Å |

| C-C (carboxyl) | Bond Length | ~1.50 Å |

| C=O (carboxyl) | Bond Length | ~1.21 Å |

| C-O (carboxyl) | Bond Length | ~1.31 Å |

| C-C-C (ring) | Bond Angle | ~120° |

| O-C=O (carboxyl) | Bond Angle | ~123° |

This data remains undetermined pending an experimental crystal structure analysis.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No specific studies detailing the hydrogen bonding patterns or π-π stacking interactions within the crystal lattice of Benzoic acid, 2-(1,3-dioxobutyl)- were found.

Study of Conformational Polymorphism and its Crystallographic Implications

There is no available research on the existence of different polymorphic forms of Benzoic acid, 2-(1,3-dioxobutyl)- or the crystallographic implications of any such conformational differences.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Specific UV-Vis spectroscopic data, including details on electronic transitions and conjugation analysis for Benzoic acid, 2-(1,3-dioxobutyl)-, could not be located in the searched scientific literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of electronic structure and the prediction of chemical reactivity. These methods have been widely applied to organic molecules, including those structurally related to "Benzoic acid, 2-(1,3-dioxobutyl)-".

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can determine the optimized geometry of a molecule, corresponding to its most stable three-dimensional arrangement. For aromatic compounds and β-dicarbonyls, DFT calculations, often using the B3LYP hybrid functional with a suitable basis set like 6-311++G**, have proven reliable. nih.gov

Once the geometry is optimized, a wealth of electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

Furthermore, DFT calculations provide a detailed picture of the charge distribution within the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential, indicating areas prone to electrophilic and nucleophilic attack, respectively.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Benzoic Acid Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.2 D |

Note: This table presents illustrative data for a related compound to demonstrate the type of information obtained from DFT calculations, as specific data for "Benzoic acid, 2-(1,3-dioxobutyl)-" is not available in the cited literature.

For even higher accuracy, particularly for energetic and spectroscopic properties, ab initio methods can be employed. These methods are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for molecular energies and properties. These high-level calculations are invaluable for validating the results of more computationally efficient methods like DFT and for obtaining precise data on reaction energetics and transition states.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These calculations are typically performed on the DFT-optimized geometry. The predicted chemical shifts are then correlated with experimental values, often showing a linear relationship. mdpi.com This correlation can be used to assign peaks in the experimental spectrum and to confirm the proposed structure. For complex molecules, computational prediction of NMR spectra is an indispensable tool for structural verification.

Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts for a Structurally Related Compound

| Proton | Experimental Shift (ppm) | Theoretical Shift (ppm) |

| Carboxylic Acid -OH | 12.5 | 12.8 |

| Aromatic C-H | 7.2-7.8 | 7.1-7.9 |

| Methylene (B1212753) -CH₂- | 4.1 | 4.0 |

| Methyl -CH₃ | 2.3 | 2.2 |

Note: This table is a representative example based on data for analogous compounds to illustrate the correlation between experimental and calculated NMR data. researchgate.netmdpi.com

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency analysis, performed at the same level of theory as the geometry optimization, can predict the vibrational spectrum. mdpi.com The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

A Potential Energy Distribution (PED) analysis can be carried out to provide a detailed assignment of each calculated vibrational band in terms of the contributions from different internal coordinates. mdpi.com This allows for a confident assignment of the peaks in the experimental IR and Raman spectra. The comparison between the computed and experimental vibrational spectra serves as another layer of structural confirmation and provides insight into the intramolecular forces and bonding. mdpi.com

Reaction Mechanism Elucidation through Computational Modeling

The study of reaction mechanisms at a molecular level is a cornerstone of computational chemistry. For Benzoic acid, 2-(1,3-dioxobutyl)-, computational modeling provides a virtual laboratory to explore the intricate details of its chemical transformations.

Transition State Identification and Energy Barrier Calculations

The identification of transition states and the calculation of their corresponding energy barriers are crucial for understanding the kinetics of a chemical reaction. Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for locating the high-energy transition state structures that connect reactants and products.

For a compound like Benzoic acid, 2-(1,3-dioxobutyl)-, a key reaction of interest would be its intramolecular cyclization. Computational studies can model this process, identifying the specific geometry of the transition state and calculating the activation energy required for the reaction to proceed. These calculations can reveal the most energetically favorable pathway for cyclization. For instance, in related systems, energy barriers for similar cyclization reactions have been calculated to be in the range of 15-30 kcal/mol.

A hypothetical reaction coordinate diagram for a reaction involving Benzoic acid, 2-(1,3-dioxobutyl)- would illustrate the energy changes as the molecule transforms from reactant to product, with the transition state representing the peak of this energy profile.

Investigation of Reaction Intermediates and Reaction Pathways

Beyond the transition state, computational modeling allows for the comprehensive investigation of reaction intermediates and the charting of complete reaction pathways. By mapping the potential energy surface, chemists can identify stable or transient intermediates that may form during a reaction.

For Benzoic acid, 2-(1,3-dioxobutyl)-, multiple reaction pathways could be computationally explored. For example, the diketone moiety can exist in different tautomeric forms (enol forms), and each of these could present a unique reaction pathway. Computational analysis can determine the relative energies of these tautomers and the intermediates that stem from them, thus predicting the most likely reaction mechanism. Studies on similar diketone-containing molecules have shown that the presence of different tautomeric intermediates can significantly influence the final product distribution.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanics is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, considering intermolecular forces and the effects of the surrounding environment, such as a solvent.

For Benzoic acid, 2-(1,3-dioxobutyl)-, MD simulations can reveal how the molecule behaves in a solution. This includes studying its conformational flexibility, the rotation of its side chains, and its interactions with solvent molecules. The presence of a solvent can significantly influence the stability of different conformations and the rates of chemical reactions. MD simulations can quantify these solvent effects by calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Analysis of Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Site Prediction

The prediction of reactive sites within a molecule is a key application of computational chemistry. The Molecular Electrostatic Potential (MEP) and Fukui functions are two important descriptors used for this purpose.

The MEP map provides a visual representation of the charge distribution on the surface of a molecule. For Benzoic acid, 2-(1,3-dioxobutyl)-, the MEP would show regions of negative potential (electron-rich) and positive potential (electron-poor). The oxygen atoms of the carboxyl and diketone groups would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the acidic proton of the carboxyl group would be a site of high positive potential, indicating its susceptibility to nucleophilic attack.

Fukui functions provide a more quantitative measure of the change in electron density at a particular atomic site upon the addition or removal of an electron. This allows for the prediction of the most likely sites for nucleophilic, electrophilic, and radical attacks. For Benzoic acid, 2-(1,3-dioxobutyl)-, calculations of the Fukui functions would pinpoint the specific atoms most likely to participate in different types of chemical reactions.

Non-Linear Optical (NLO) Property Prediction and First-Order Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Computational methods can predict the NLO properties of molecules, guiding the design of new materials with enhanced performance.

The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational calculations can determine the value of β for Benzoic acid, 2-(1,3-dioxobutyl)-. The presence of both an electron-donating group (the benzoic acid moiety, depending on its environment) and electron-withdrawing groups (the diketone moiety) could potentially lead to a significant NLO response due to intramolecular charge transfer. Computational studies on similar organic molecules have demonstrated a strong correlation between molecular structure and NLO properties.

Below is a hypothetical data table illustrating the kind of results that would be obtained from such computational studies.

| Computational Method | Property | Calculated Value |

| DFT (B3LYP/6-31G) | Transition State Energy (Cyclization) | 22.5 kcal/mol |

| DFT (B3LYP/6-31G) | Reaction Enthalpy (Cyclization) | -15.2 kcal/mol |

| MD (AMBER force field) | Average Solvent-Accessible Surface Area | 350 Ų |

| DFT (M06-2X/6-311+G**) | First-Order Hyperpolarizability (β) | 5.8 x 10⁻³⁰ esu |

Coordination Chemistry and Metal Complexation

Benzoic Acid, 2-(1,3-dioxobutyl)- as a Versatile Ligand System

Benzoic acid, 2-(1,3-dioxobutyl)-, also known as 2-acetoacetylbenzoic acid, presents a fascinating case for coordination chemists due to its bifunctional nature. The molecule incorporates both a carboxylic acid and a 1,3-dicarbonyl (β-diketone) moiety, each of which is known to readily coordinate with metal ions. This dual functionality allows for a rich and varied coordination chemistry, with the potential for the formation of diverse and stable metal complexes.

Analysis of Potential Coordination Modes: Monodentate, Bidentate, and Bridging

The presence of two distinct coordinating groups on the same molecule allows for several potential coordination modes, including monodentate, bidentate, and bridging interactions.

Monodentate Coordination: In its simplest interaction, the ligand could act in a monodentate fashion, coordinating to a metal center through one of the oxygen atoms of the carboxylate group. This type of coordination is common for simple carboxylate ligands.

Bidentate Chelation: More likely, and of greater interest, is the potential for bidentate chelation. This can occur in two principal ways:

Through the 1,3-Dioxobutyl Moiety: The 1,3-dioxobutyl group can be deprotonated to form an enolate, which can then coordinate to a metal ion through both oxygen atoms, forming a stable six-membered chelate ring. This is a well-known coordination mode for acetylacetonate (B107027) (acac) and other β-diketone ligands.

Through the Carboxylate and one Carbonyl Oxygen: The ligand could also chelate through one of the carboxylate oxygens and the adjacent carbonyl oxygen of the dioxobutyl group, forming a seven-membered chelate ring.

Bridging Coordination: The carboxylate group is well-known to act as a bridging ligand, linking two or more metal centers. This could occur in a syn-syn, syn-anti, or anti-anti fashion, leading to the formation of dimeric or polymeric structures. The entire ligand could also act as a bridge, with the carboxylate group binding to one metal and the β-diketone moiety coordinating to another.

Chelation Effects and Stability Constants of Metal Complexes

The formation of chelate rings, particularly the six-membered ring involving the β-diketone moiety, is expected to significantly enhance the thermodynamic stability of the resulting metal complexes due to the chelate effect. This effect is entropically driven, as the multidentate ligand replaces multiple monodentate solvent molecules from the metal's coordination sphere.

Table 1: Representative Logarithmic Stability Constants (log K) for Related Ligands with Various Metal Ions

| Metal Ion | Acetylacetonate (acac⁻) | Benzoate |

|---|---|---|

| Cu(II) | 8.2 | 1.9 |

| Co(II) | 6.6 | 1.4 |

| Ni(II) | 6.6 | 1.4 |

| Zn(II) | 5.9 | 1.5 |

Note: The values in this table are illustrative and are for the first stepwise formation constant (K₁) in aqueous solution at or near 25°C. The actual stability constants for complexes of Benzoic acid, 2-(1,3-dioxobutyl)- would be influenced by the interplay of both of its functional groups.

Influence of the Carboxyl and 1,3-Dioxobutyl Moieties on Coordination Geometry

The final coordination geometry of the metal complexes will be a result of the interplay between the electronic and steric properties of the ligand and the preferred coordination number and geometry of the metal ion.

The carboxylate group is also planar. The free rotation around the C-C bond connecting the carboxyl group to the phenyl ring and the C-C bond connecting the dioxobutyl group allows for some flexibility, but the bulky phenyl group can introduce steric hindrance, potentially favoring less crowded geometries.

For a single ligand coordinating to a metal ion, a variety of geometries are possible depending on the coordination mode and the presence of other co-ligands (e.g., water, ammonia). For example, a 1:2 metal-to-ligand complex with bidentate chelation through the β-diketone could lead to a square planar or tetrahedral geometry for a four-coordinate metal, or an octahedral geometry if two other monodentate ligands are present.

Synthesis and Characterization of Metal Complexes

Preparation of Transition Metal Complexes (e.g., Copper(II), Cobalt(II) Complexes)

The synthesis of transition metal complexes of Benzoic acid, 2-(1,3-dioxobutyl)- would likely follow established procedures for the synthesis of metal acetylacetonates (B15086760) and carboxylates. A general approach would involve the reaction of a soluble metal salt (e.g., acetate, chloride, or sulfate) with the ligand in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the ligand.

A hypothetical synthesis of a copper(II) complex could be:

Cu(CH₃COO)₂·H₂O + 2 C₁₁H₁₀O₄ → [Cu(C₁₁H₉O₄)₂] + 2 CH₃COOH + H₂O

The resulting complex would be characterized by various spectroscopic techniques:

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic bands for the coordinated carboxylate (asymmetric and symmetric stretches) and the chelated β-diketone (C=O and C=C stretching vibrations).

UV-Visible Spectroscopy: The d-d transitions of the metal ion would be observed in the visible region, providing information about the coordination geometry. For example, an octahedral Co(II) complex is typically pink/red, while a tetrahedral one is blue. Copper(II) complexes are usually blue or green.

Magnetic Susceptibility: This measurement would help determine the number of unpaired electrons and thus the spin state and oxidation state of the metal ion.

Synthesis of Organometallic Derivatives (e.g., Diorganotin(IV) Complexes)

Diorganotin(IV) complexes of carboxylate ligands are well-documented and are typically synthesized by the reaction of a diorganotin(IV) oxide or diorganotin(IV) dichloride with the carboxylic acid or its sodium salt.

A plausible synthetic route for a diorganotin(IV) derivative would be:

R₂SnO + 2 C₁₁H₁₀O₄ → [R₂Sn(C₁₁H₉O₄)₂] + H₂O (where R = methyl, butyl, phenyl, etc.)

These organotin(IV) complexes often exhibit interesting structural features, with the tin atom typically adopting a five- or six-coordinate geometry. The carboxylate ligand can coordinate in a monodentate, bidentate, or bridging fashion.

Table 2: Typical Spectroscopic Data for Diorganotin(IV) Dicarboxylates

| Spectroscopic Technique | Key Feature | Interpretation |

|---|---|---|

| IR Spectroscopy | Δν = νas(COO) - νs(COO) | The magnitude of the difference between the asymmetric and symmetric carboxylate stretching frequencies can help distinguish between monodentate (>200 cm⁻¹), bidentate chelating (<150 cm⁻¹), and bridging (150-200 cm⁻¹) coordination modes. |

| ¹¹⁹Sn NMR Spectroscopy | Chemical Shift (δ) | The chemical shift is indicative of the coordination number of the tin atom. For example, four-coordinate tin is typically found in the range of +200 to -60 ppm, five-coordinate from -90 to -190 ppm, and six-coordinate from -210 to -400 ppm. |

| ¹H and ¹³C NMR Spectroscopy | J(¹¹⁹Sn-¹H) and J(¹¹⁹Sn-¹³C) | The magnitude of the tin-proton and tin-carbon coupling constants can also provide information about the coordination geometry around the tin atom. |

Note: The data in this table is generalized from the literature on diorganotin(IV) carboxylates and serves as a predictive guide for the characterization of complexes with Benzoic acid, 2-(1,3-dioxobutyl)-.

Structural Elucidation of Coordination Compounds

The structural characterization of coordination compounds involving Benzoic acid, 2-(1,3-dioxobutyl)- is crucial for understanding their properties and potential applications. A combination of analytical techniques is employed to determine the coordination geometry, stoichiometry, and bonding within these metal complexes.

The coordination geometry and stoichiometry of metal complexes with 2-acetoacetylbenzoic acid are influenced by the nature of the metal ion, the reaction conditions, and the presence of other ligands. This ligand can act as a bidentate or tridentate chelating agent.

Elemental analysis is a fundamental method used to determine the empirical formula of the synthesized complexes, which in turn helps in establishing the metal-to-ligand stoichiometry. For instance, studies on various metal complexes have confirmed different stoichiometric ratios, such as 1:1 and 1:2 (metal:ligand), depending on the specific metal ion involved. researchgate.net

The coordination environment around the central metal ion can vary significantly. For example, in some complexes, the metal ion might adopt a tetrahedral or square planar geometry, while in others, an octahedral geometry is observed. researchgate.net The specific geometry is often dictated by the coordination number of the metal ion and the steric and electronic properties of the ligand.

Table 1: Coordination Geometries of Metal Complexes

| Metal Ion | Coordination Geometry | Stoichiometry (Metal:Ligand) |

| Co(II) | Octahedral | 1:2 |

| Ni(II) | Octahedral | 1:2 |

| Cu(II) | Octahedral | 1:2 |

| Pd(II) | Square Planar | 1:2 |

This table is based on findings from similar β-diketone and carboxylic acid-containing ligands, illustrating potential coordination modes for Benzoic acid, 2-(1,3-dioxobutyl)-. researchgate.net

Spectroscopic techniques provide valuable insights into the coordination of 2-acetoacetylbenzoic acid to metal ions by monitoring changes in the vibrational and electronic properties of the ligand upon complexation.

FT-IR Spectroscopy: Infrared spectroscopy is instrumental in identifying the coordination sites of the ligand. The disappearance or shift of the ν(O-H) band of the carboxylic acid group and changes in the stretching frequencies of the carbonyl groups (C=O) of the β-diketone moiety are indicative of coordination to the metal ion. For instance, a shift in the carbonyl stretching vibrations to lower frequencies suggests the involvement of the carbonyl oxygen atoms in complex formation. researchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites provide evidence of complexation.

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The d-d transitions of the metal ions are sensitive to the ligand field environment. For example, the position and intensity of these bands in the UV-Vis spectrum can help distinguish between octahedral and tetrahedral geometries. researchgate.net The spectra of the complexes typically show bands that can be assigned to n→π* and π→π* transitions within the ligand, which may be shifted upon coordination. researchgate.net

For complexes of ligands similar to 2-acetoacetylbenzoic acid, X-ray diffraction studies have been crucial in establishing the exact coordination modes. researchgate.net For instance, they can confirm whether the carboxylate group coordinates in a monodentate, bidentate, or bridging fashion. These studies are essential for building a comprehensive understanding of the metal-ligand frameworks. researchgate.net

Theoretical Investigations of Metal-Ligand Interactions

Computational methods complement experimental data by providing a deeper understanding of the electronic structure, bonding, and properties of the metal complexes.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and bonding in metal complexes. researchgate.net These calculations can provide insights into the nature of the metal-ligand bond, distinguishing between ionic and covalent contributions. By analyzing the molecular orbitals, one can understand how the ligand orbitals interact with the metal d-orbitals to form the coordination bonds. researchgate.net

These theoretical studies can also predict the optimized geometry of the complexes, which can then be compared with experimental data from X-ray diffraction to validate the computational model.

The magnetic properties of coordination compounds are determined by the number of unpaired electrons in the metal's d-orbitals. iitk.ac.inlibretexts.org Paramagnetic complexes, which have unpaired electrons, are attracted to a magnetic field, while diamagnetic complexes, with all electrons paired, are weakly repelled. libretexts.orglibretexts.org

The magnetic moment of a complex can be measured experimentally using techniques like the Gouy balance. ajrcps.com The spin-only magnetic moment (μ_eff) can be calculated using the following formula:

μ_eff = √n(n+2) B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magneton. iitk.ac.in

Theoretical calculations can predict the number of unpaired electrons and, consequently, the expected magnetic moment. This allows for a direct comparison with experimental magnetic susceptibility measurements. researchgate.net For example, a high-spin d⁵ complex is expected to have a magnetic moment corresponding to five unpaired electrons, whereas a low-spin d⁵ complex will have a magnetic moment indicating only one unpaired electron. iitk.ac.in The agreement between the predicted and experimental magnetic properties provides strong support for the proposed electronic structure and coordination geometry of the complex. ajrcps.comresearchgate.net

Applications in Advanced Materials and Chemical Research

Role as a Building Block in Complex Organic Synthesis

The compound's reactivity is centered around its two distinct functional regions: the aromatic carboxylic acid and the aliphatic 1,3-dicarbonyl side chain. This allows for stepwise or one-pot reactions to construct intricate molecular architectures.

The 1,3-dicarbonyl system within Benzoic acid, 2-(1,3-dioxobutyl)- is a classic and highly effective precursor for forming a wide array of heterocyclic compounds. The active methylene (B1212753) group, positioned between the two carbonyls, is readily deprotonated, creating a potent nucleophile. This nucleophilic carbon, along with the electrophilic carbonyl carbons, can react with various binucleophilic reagents to form five- and six-membered rings.

Common synthetic strategies involve condensation reactions with compounds containing two nucleophilic centers. For instance:

Reaction with Hydrazines: Condensation with hydrazine (B178648) or substituted hydrazines yields pyrazole (B372694) derivatives. The initial reaction typically forms a hydrazone, which then undergoes intramolecular cyclization and dehydration.

Reaction with Hydroxylamine (B1172632): The reaction with hydroxylamine leads to the formation of isoxazoles.

Reaction with Ureas and Thioureas: These reactions provide access to pyrimidine-based structures, such as pyrimidones and thiopyrimidones, which are core scaffolds in many biologically active molecules.

Reaction with Amidines: Condensation with amidines is another route to substituted pyrimidines.

The presence of the benzoic acid group adds another layer of synthetic potential, allowing for the creation of fused heterocyclic systems or providing a handle for further functionalization after the primary heterocycle is formed. The synthesis of various azoles and other heterocyclic systems often relies on the reactivity of dicarbonyl precursors. nih.gov The versatility of precursors with multiple functional groups, like cyanoacetohydrazide, in constructing heterocycles highlights the potential of Benzoic acid, 2-(1,3-dioxobutyl)-. researchgate.net For example, substituted benzoic acid derivatives are commonly used as starting materials for complex heterocyclic hybrids like oxadiazoles, thiadiazoles, and azetidinones. nih.gov

Table 1: Potential Heterocyclic Scaffolds from Benzoic acid, 2-(1,3-dioxobutyl)-

| Reactant | Resulting Heterocycle |

|---|---|

| Hydrazine (H₂N-NH₂) | Pyrazole |

| Hydroxylamine (H₂N-OH) | Isoxazole |

| Urea (H₂N-CO-NH₂) | Pyrimidone |

| Thiourea (H₂N-CS-NH₂) | Thiopyrimidone |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to induce stereoselectivity in subsequent reactions. wikipedia.orgslideshare.net These auxiliaries, such as the well-known Evans oxazolidinones, create a chiral environment that directs the formation of one stereoisomer over another. wikipedia.orgresearchgate.net Once the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com

While Benzoic acid, 2-(1,3-dioxobutyl)- is itself an achiral molecule, its functional groups offer the potential for it to be converted into chiral ligands or to be appended to chiral auxiliaries. The 1,3-dicarbonyl moiety is a common structural motif in the design of bidentate ligands for metal catalysis, such as in the well-known acetylacetonato (acac) ligands. By reacting the dicarbonyl unit with a chiral amine, for example, a chiral Schiff base ligand could be formed. Such ligands could then be used to create asymmetric catalysts for a variety of transformations. However, the direct use or development of Benzoic acid, 2-(1,3-dioxobutyl)- as a mainstream chiral auxiliary is not widely documented in scientific literature.

Beyond the synthesis of heterocycles, Benzoic acid, 2-(1,3-dioxobutyl)- serves as a versatile intermediate for a broader range of structurally diverse compounds. The reactivity of its functional groups can be harnessed for various transformations:

Active Methylene Group: The acidic C-H bond of the methylene group allows for facile alkylation and acylation reactions, enabling the introduction of a wide variety of substituents at this position.

Carbonyl Groups: The two ketone groups can undergo reactions typical of carbonyls, such as reduction to alcohols, reductive amination to form amines, and Wittig-type olefination reactions to form alkenes.

Carboxylic Acid Group: The carboxyl group on the aromatic ring can be converted into a range of other functional groups. Esterification or amidation provides access to a large family of derivatives. The acid can also direct metallation at the ortho position or be used in cross-coupling reactions.

This multifunctionality makes the compound a valuable starting point for combinatorial chemistry and the synthesis of libraries of related compounds for screening purposes.

Applications in Dye and Pigment Chemistry

The structural features of Benzoic acid, 2-(1,3-dioxobutyl)- make it a prime candidate for use in the synthesis of organic dyes and pigments, particularly azo dyes.

Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting two aromatic rings. nih.gov Their synthesis is a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by an azo coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component. unb.ca

The activated methylene group in Benzoic acid, 2-(1,3-dioxobutyl)- makes it an excellent coupling component. The reaction involves the electrophilic attack of the diazonium ion on the central carbon of the 1,3-dicarbonyl unit. This reaction is analogous to the well-established use of other active methylene compounds, like pyrazolones and acetoacetanilides, in azo dye manufacturing. nih.gov The resulting molecule contains the azo chromophore linked to the dicarbonyl moiety, which can exist in either an azo-keto or a more stable hydrazone-enol tautomeric form. The carboxylic acid group provides a site for tuning the dye's properties, such as its solubility in water or its ability to bind to substrates like textile fibers.

Table 2: General Structure of Azo Dyes from Benzoic acid, 2-(1,3-dioxobutyl)-

| Diazonium Component (Ar-N₂⁺) | Coupling Component | Resulting Azo Dye Structure (Hydrazone Tautomer) |

|---|

The photophysical properties of a dye, such as its color (determined by the maximum absorption wavelength, λmax), molar absorptivity, and lightfastness, are critical to its application. For azo dyes derived from Benzoic acid, 2-(1,3-dioxobutyl)-, these properties would be heavily influenced by the electronic nature of the entire conjugated system.

The color of the resulting dye can be tuned by changing the substituents on the aromatic ring of the diazonium salt. Electron-donating groups on the diazonium component generally lead to a bathochromic shift (a shift to longer wavelengths, i.e., deeper color), while electron-withdrawing groups cause a hypsochromic shift (a shift to shorter wavelengths).

A key area of investigation for such dyes is the azo-hydrazone tautomerism. The molecule can exist as an equilibrium between the azo form, containing a -N=N- bond, and the hydrazone form, with a -C=N-NH- structure. These two tautomers have different electronic structures and, therefore, different absorption spectra and colors. The position of this equilibrium is sensitive to the solvent, pH, and temperature, which can lead to solvatochromic and thermochromic effects. The investigation of these properties is fundamental to designing dyes with specific, predictable coloration and stability for advanced applications.

Advanced Catalysis Research

The unique chemical structure of 2-(1,3-dioxobutyl)benzoic acid makes it a compound of interest in the field of catalysis, particularly in the development of novel catalytic systems.

Use in Organocatalysis or as a Ligand in Metal-Catalyzed Reactions

While direct applications of 2-(1,3-dioxobutyl)benzoic acid as an organocatalyst are not extensively documented, its role as a ligand in metal-catalyzed reactions is more established. The carboxylate group and the diketone moiety offer multiple coordination sites for metal ions, enabling the formation of stable and reactive metal complexes.

Research has demonstrated the use of 2-acetylbenzoic acid as a ligand in the synthesis of organobismuth(V) and organoantimony(V) complexes. researchgate.net These complexes are of interest for their potential catalytic activities and biological applications. The general class of benzoic acid derivatives is widely employed in transition-metal-catalyzed reactions, where the carboxylic acid group can act as a directing group to guide the functionalization of the aromatic ring. researchgate.netrsc.org

Table 1: Examples of Metal Complexes with Benzoic Acid Derivatives

| Metal Ion | Benzoic Acid Derivative | Application/Significance |

|---|---|---|

| Bismuth(V) | 2-Acetylbenzoic acid | Synthesis of organometallic complexes with potential catalytic or medicinal properties. researchgate.net |

| Antimony(V) | 2-Acetylbenzoic acid | Formation of organoantimony complexes for further study. researchgate.net |

Potential as a Precursor for Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The predictable structures and high porosity of these materials make them promising for applications in gas storage, separation, and catalysis.

Although specific studies detailing the use of 2-(1,3-dioxobutyl)benzoic acid in the synthesis of MOFs or coordination polymers are not prevalent, its structural features strongly suggest its potential as a precursor. The carboxylic acid group is a common anchoring point for the formation of these frameworks. The presence of the additional dicarbonyl moiety could lead to the formation of novel framework topologies with unique properties. The broader family of benzoic acid derivatives has been successfully utilized as linkers to construct a variety of coordination polymers with diverse network architectures. rsc.orgmdpi.com

Tools for Biological Research

The interaction of small molecules with biological systems is a cornerstone of chemical biology and drug discovery. Benzoic acid derivatives have emerged as valuable scaffolds for the development of molecular tools to probe and modulate biological processes.

Development of Molecular Probes for Studying Protein-Ligand Interactions

Molecular probes are essential for understanding the intricate interactions between ligands and their protein targets. While specific research on 2-(1,3-dioxobutyl)benzoic acid as a molecular probe is limited, the benzoic acid motif is a well-established pharmacophore.

For instance, derivatives of benzoic acid have been instrumental in the development of inhibitors for challenging protein targets such as protein-tyrosine phosphatases. nih.gov These inhibitors can be used as molecular probes to elucidate the biological roles of these enzymes. The structural and electronic properties of 2-(1,3-dioxobutyl)benzoic acid could be leveraged to design novel probes for studying a range of protein-ligand interactions.

Investigation of Enzyme Inhibition Mechanisms in Model Systems

The study of enzyme inhibition is crucial for understanding metabolic pathways and for the development of new therapeutic agents. Benzoic acid and its derivatives have been shown to inhibit various enzymes.

For example, studies have investigated the inhibitory effects of benzoic acid derivatives on enzymes like 2,3-dihydroxybenzoate decarboxylase, providing insights into their catalytic mechanisms. nih.gov While the specific inhibitory activity of 2-(1,3-dioxobutyl)benzoic acid has not been extensively characterized, its structural similarity to known enzyme inhibitors suggests its potential as a tool for investigating enzyme inhibition mechanisms in model systems. The dicarbonyl functionality could potentially interact with active site residues of certain enzymes, leading to reversible or irreversible inhibition.

Table 2: Chemical Identifiers for 2-(1,3-Dioxobutyl)benzoic acid

| Identifier | Value |

|---|---|

| Common Name | 2-Acetylbenzoic acid chemicalbook.com |

| Systematic Name | Benzoic acid, 2-(1,3-dioxobutyl)- |

| CAS Number | 577-56-0 chemicalbook.com |

| Molecular Formula | C₉H₈O₃ nih.gov |

| Tautomeric Form | 3-Hydroxy-3-methylphthalide sigmaaldrich.com |

Q & A

Q. What are the recommended methods for synthesizing 2-(1,3-dioxobutyl)benzoic acid derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between benzoic acid derivatives and diketones (e.g., acetylacetone) under acidic or basic catalysis. Optimization can be achieved via Response Surface Methodology (RSM) , which systematically varies parameters like temperature, catalyst concentration, and reaction time to maximize yield . For example, RSM has been applied in analogous benzoic acid production studies to model interactions between variables (e.g., starter cultures and incubation temperatures) and validate experimental outcomes statistically .

Q. How can the purity and structural integrity of 2-(1,3-dioxobutyl)benzoic acid be validated experimentally?

- Methodological Answer :

- Chromatography : Use HPLC or GC-MS to assess purity and detect byproducts.

- Spectroscopy : FT-IR for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹) and NMR (¹H/¹³C) to confirm substitution patterns.

- Crystallography : Single-crystal X-ray diffraction (SXRD) with programs like SHELXL for precise structural determination. SHELXL is widely used for refining small-molecule structures and validating bond angles/distances .

Q. What analytical standards or reference materials are critical for characterizing this compound?

- Methodological Answer : Reference materials should include:

- Certified benzoic acid derivatives (e.g., 4-methoxybenzoic acid or 3,5-dichloro-4-hydroxybenzoic acid) for comparative spectroscopy .

- High-purity solvents (HPLC-grade) to avoid interference in chromatographic analyses .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-(1,3-dioxobutyl)benzoic acid in multi-step organic syntheses?

- Methodological Answer : Computational tools (e.g., DFT calculations) can model electron density distributions and steric hindrance around the dioxobutyl moiety. For experimental validation:

- Kinetic Studies : Monitor reaction rates under varying substituents to isolate electronic vs. steric contributions.

- X-ray Crystallography : Resolve crystal packing interactions to identify steric constraints .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound?

- Methodological Answer :

- Dynamic Effects : Investigate tautomerism or conformational flexibility using variable-temperature NMR.

- Isotopic Labeling : Introduce deuterated analogs to simplify splitting patterns.

- Complementary Techniques : Pair NMR with IR or mass spectrometry to cross-validate functional groups and molecular weight .

Q. How can 2-(1,3-dioxobutyl)benzoic acid derivatives be applied in drug discovery, particularly in enhancing bioavailability?

- Methodological Answer :